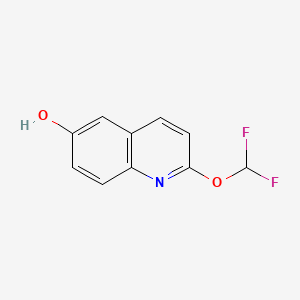

2-(Difluoromethoxy)quinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMROPQCQPJHIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744615 | |

| Record name | 2-(Difluoromethoxy)quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261745-73-6 | |

| Record name | 2-(Difluoromethoxy)quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Difluoromethoxy Quinolin 6 Ol

Established Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold is a fundamental component of many biologically active compounds. tandfonline.comijpsjournal.com Several classic named reactions have been historically employed for the synthesis of the quinoline ring system, each with its own advantages and limitations depending on the desired substitution pattern. These include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. tandfonline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. ijpsjournal.comtandfonline.com

Combes Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones. nih.gov

Conrad-Limpach Synthesis: This method produces 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. tandfonline.com

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. ijpsjournal.comtandfonline.com

Gould-Jacobs Reaction: This pathway leads to 4-hydroxyquinolines from anilines and ethoxymethylenemalonic esters. tandfonline.com

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. tandfonline.com

While these traditional methods are well-established, they often require harsh reaction conditions, such as high temperatures and strong acids, which can be detrimental to the environment and may not be compatible with sensitive functional groups. tandfonline.comtandfonline.com

Strategies for the Introduction of the Difluoromethoxy Group onto Quinoline Scaffolds

The incorporation of a difluoromethoxy (OCF₂H) group can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. rsc.org The introduction of this moiety onto a pre-formed quinoline scaffold can be achieved through several strategies.

Direct Difluoromethoxylation Techniques

Direct C-H difluoromethoxylation offers an efficient route to introduce the OCF₂H group without the need for pre-functionalization of the quinoline ring. Recent advancements have focused on radical-based approaches. researchgate.net One such method involves the use of a benzotriazole-based OCF₂H reagent that, upon photocatalytic single electron reduction, generates a difluoromethoxy radical. rsc.org This radical can then engage in aromatic substitution to afford the desired difluoromethoxylated product. rsc.org

Another approach utilizes an electrochemical method for the N-ortho-selective difluoromethylation of quinoline N-oxides using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the difluoromethyl source. acs.org While this introduces a CF₂H group directly to the carbon, it highlights the ongoing development of direct functionalization techniques.

Precursor-Based Synthesis of the Difluoromethoxy Moiety

An alternative strategy involves the reaction of a hydroxyl-substituted quinoline, such as quinolin-6-ol, with a difluorocarbene precursor. acs.org Fluoroform (CHF₃), a non-ozone-depleting gas, can serve as a source of difluorocarbene in a two-phase system using a base like potassium hydroxide. acs.org Another precursor, 2-chloro-2,2-difluoroacetophenone, has also been developed as a non-ozone-depleting source of difluorocarbene for the difluoromethylation of phenols. cas.cn

Novel and Green Chemistry Approaches in Quinoline Synthesis

In response to the environmental drawbacks of traditional quinoline syntheses, significant research has focused on developing greener and more sustainable methods. tandfonline.comtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govacs.org

Key green chemistry strategies include:

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.comrsc.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. rsc.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. tandfonline.comijpsjournal.com

Catalysis: The development of reusable and non-toxic catalysts, such as metal nanoparticles and biocatalysts like formic acid, offers a more sustainable approach. tandfonline.comijpsjournal.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. tandfonline.comacs.org

The Friedländer synthesis, in particular, has been a target for green modifications, with researchers exploring the use of metal nanoparticle catalysts and solvent-free conditions. tandfonline.com

Derivatization Methods for Structural Modification at the Quinolin-6-ol Position

The hydroxyl group at the 6-position of 2-(difluoromethoxy)quinolin-6-ol provides a versatile handle for further structural modifications. Standard derivatization techniques can be employed to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

Common derivatization strategies for phenolic hydroxyl groups include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can be used to introduce various alkoxy groups.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can form ester derivatives.

Formation of Carbamates and Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides can yield carbamates, while reaction with amines and a phosgene (B1210022) equivalent can produce ureas. scispace.com

Coupling Reactions: The hydroxyl group can be converted to a triflate or other leaving group to enable cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds.

These derivatization methods offer the potential to create a diverse library of compounds based on the this compound scaffold for further investigation. For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been shown to enhance the ionization yield of small peptides in mass spectrometry. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Difluoromethoxy Quinolin 6 Ol Derivatives

Influence of the Difluoromethoxy Moiety on Molecular Interactions and Biological Activity

The introduction of fluorinated functional groups is a key strategy in modern drug design to modulate a compound's physicochemical and pharmacokinetic properties. mdpi.comdntb.gov.uanih.gov The difluoromethoxy group (OCF₂H), in particular, possesses a unique set of characteristics that can significantly enhance a molecule's drug-like properties. nih.gov

The OCF₂H group is often employed to fine-tune lipophilicity. It exhibits dynamic lipophilicity, meaning it can alter its lipophilic character based on the surrounding chemical environment through simple bond rotation. nih.gov This allows for an optimization of membrane permeability and bioavailability. Furthermore, the difluoromethoxy group can serve as a hydrogen bond donor, which can enrich and strengthen molecular interactions with biological targets. nih.gov The high dissociation energy of the C-F bond compared to a C-H bond contributes to increased metabolic stability, a critical factor in improving a drug candidate's half-life. mdpi.com

Impact of Substituents on the Quinoline (B57606) Ring on Binding Affinity and Selectivity

The pharmacological profile of quinoline derivatives can be precisely modulated by introducing various substituents at different positions on the heterocyclic ring system. Structure-activity relationship (SAR) studies have identified several key positions on the quinoline nucleus where chemical variation can drastically alter binding affinity and selectivity for specific biological targets. acs.org

For example, extensive research on 2-phenylquinoline (B181262) derivatives as tachykinin receptor antagonists revealed that position 3 is an optimal point for chemical modification to modulate affinity for the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. acs.org The introduction of tertiary amino substituents at this position was explored to improve both receptor affinity and physicochemical properties like water solubility. As detailed in the table below, systematic modifications at this position allowed for a stepwise shift from selective NK-3 antagonists to potent, combined NK-3/NK-2 antagonists, and ultimately to selective NK-2 antagonists. acs.orgdrugbank.com

| Compound | Substituent at 3-Position | hNK-3R Binding Affinity (Kᵢ, nM) | hNK-2R Binding Affinity (Kᵢ, nM) | Selectivity Ratio (hNK-2R/hNK-3R) |

|---|---|---|---|---|

| 6 | Dimethylaminomethyl | Not Specified | Not Specified | 78 |

| 8 | Piperidinomethyl | Not Specified | Not Specified | 39 |

| 10 | 4-Methylpiperazin-1-ylmethyl | 4.7 | 22.2 | 4.7 |

| 25 | (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl | 0.8 | 0.8 | 1 |

| 28 | (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl | 193 | 1.0 | 0.005 (NK-2 Selective) |

Similarly, modifications at other positions of the quinoline scaffold have been shown to be critical for activity against various protein kinases. Studies on c-Met inhibitors explored modifications at the C-3 and C-6 positions, leading to potent and selective compounds. nih.gov For instance, the 3,6-disubstituted quinoline 26 showed selective inhibition against c-Met kinase with an IC₅₀ of 9.3 nM. nih.gov Further studies on 4-anilino-quinoline derivatives as PI3K/mTOR inhibitors identified compound 38, which contains a phenylsulfonylurea moiety, as a potent inhibitor of both PI3K (IC₅₀ = 0.72 µM) and mTOR (IC₅₀ = 2.62 µM). nih.gov

| Compound | Key Substituents | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| 26 | 3,6-disubstituted | c-Met | 9.3 nM |

| 38 | 4-Anilino, Phenylsulfonylurea moiety | PI3K | 0.72 µM |

| 38 | 4-Anilino, Phenylsulfonylurea moiety | mTOR | 2.62 µM |

| 39 | Substituted at C-4 and C-6 | mTOR | 1.4 µM |

| 39 | Substituted at C-4 and C-6 | PI3Kα | 0.9 µM |

| 4f | Substituents at C-2, C-3, C-4 | EGFR | 0.015 µM |

These examples clearly demonstrate that the strategic placement of different functional groups on the quinoline ring is a powerful tool for modulating biological activity, allowing for the optimization of both potency and selectivity against specific molecular targets.

Conformational Analysis and its Correlation with Molecular Recognition

Understanding the three-dimensional conformation of a molecule and its interactions within a target's binding site is fundamental to rational drug design. For derivatives of 2-(Difluoromethoxy)quinolin-6-ol, conformational analysis and molecular modeling studies provide crucial insights into the structural basis of their biological activity. nih.gov

Molecular docking simulations have been instrumental in elucidating the binding modes of various quinoline derivatives. These computational studies have shown that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues in the target's active site, such as Tyrosine (Tyr). nih.gov For example, in studies of c-Met kinase inhibitors, the quinoline ring was observed to form π-π stacking interactions with Tyr¹¹⁵⁹. nih.gov

Furthermore, the nitrogen atom of the quinoline ring plays a pivotal role in anchoring the ligand within the binding pocket through hydrogen bonding. Docking studies have repeatedly identified a hydrogen bond between the quinoline nitrogen and key residues like Methionine (Met), such as Met¹¹⁶⁰ in c-Met kinase, which is crucial for stabilizing the ligand-protein complex. nih.gov In the development of tachykinin antagonists, 3-D models of the NK-2 and NK-3 receptors were used to guide the chemical design, predicting how different substituents would interact with receptor residues. acs.orgdrugbank.com Similarly, for quinoline-based EGFR inhibitors, docking studies revealed strong interactions with key amino acids in the active site, correlating well with their potent inhibitory activity. nih.gov These detailed molecular recognition patterns are essential for understanding the structure-activity relationships and for designing new derivatives with improved affinity and selectivity.

Physicochemical Modulation for Preclinical Pharmacological Profiles (e.g., Metabolic Stability in Liver Microsomes)

A critical aspect of drug development is the optimization of a compound's physicochemical properties to ensure a favorable preclinical pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov The difluoromethoxy group on the this compound scaffold is a key modulator of these characteristics.

One of the most significant advantages of incorporating fluorine-containing groups is the enhancement of metabolic stability. mdpi.com The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes found in the liver. nih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, the rate of metabolism can be slowed, leading to a longer in vivo half-life. nih.gov Assays using liver microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro method for assessing the metabolic stability of drug candidates. protocols.iospringernature.com Studies on some quinoline derivatives have demonstrated their adequate stability in liver microsome assays, indicating a promising metabolic profile. nih.gov

However, it is important to note that the metabolic fate of fluorinated compounds can be complex. For example, a study on a fluoro-substituted δ-tocotrienol derivative revealed an unexpected and rapid enzymatic hydrolysis of the C-F bonds in mouse liver microsomes, particularly when the fluorine atoms were at allylic positions. nih.gov This highlights the necessity of empirical testing for each new chemical entity, as the structural context of the fluorinated moiety can significantly influence its stability.

Molecular Mechanisms and Biological Target Investigations

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a crucial step in understanding the pharmacological profile of a compound. For quinoline (B57606) derivatives, this often involves exploring their interactions with enzymes and receptors that play key roles in cellular processes.

Quinoline derivatives are known to interact with a variety of enzymes. smolecule.com For instance, some quinoline compounds have been shown to inhibit enzymes like DNA gyrase and RNA polymerase, which are essential for bacterial replication. smolecule.com The introduction of a difluoromethoxy group can influence the binding affinity and inhibitory potency of the quinoline scaffold.

The mechanism of enzyme inhibition can vary. Some inhibitors act through a slow-binding mechanism, which can be either a single-step or a two-step process. nih.gov This type of inhibition is characterized by a time-dependent increase in enzyme inhibition. nih.gov In some cases, inhibitors can be essentially irreversible, forming a tight bond with the enzyme. nih.gov For example, certain difluoromethyl-1,3,4-oxadiazoles have been identified as mechanism-based, essentially irreversible inhibitors of histone deacetylase 6 (HDAC6). nih.gov The inhibition mechanism can involve the enzymatic hydrolysis of the inhibitor, leading to a reactive species that binds tightly to the enzyme's active site. nih.gov

It is important to distinguish between different types of inhibition, such as competitive, uncompetitive, and mixed or non-competitive inhibition, as these relate to different underlying molecular mechanisms. researchgate.net While formal models often depict inhibitors binding to multiple sites, detailed mechanistic studies may reveal that mixed-type inhibitors can exert their effects by binding exclusively to the active site. researchgate.net

The interaction of quinoline derivatives with various receptors is a significant area of investigation. For example, chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor (GPCR), is a target for some small molecules. nih.gov The binding of ligands to such receptors can modulate downstream signaling pathways. nih.gov

The structure of the quinoline derivative plays a critical role in its receptor binding affinity and activity. Modifications to different parts of the molecule, such as the introduction of various substituents, can significantly alter its interaction with the target receptor. For instance, in a series of thiouracil derivatives targeting CMKLR1, the nature and position of substituents on the phenyl ring were found to be crucial for antagonistic activity. nih.gov

The difluoromethoxy group, in particular, can serve as a bioisostere for other functional groups like hydroxyl or thiol, potentially forming hydrogen bonds and influencing the compound's binding properties. rsc.org This group's ability to act as a hydrogen bond donor is a unique characteristic among polyfluorinated motifs. rsc.org

Cellular Pathway Modulation by 2-(Difluoromethoxy)quinolin-6-ol and its Analogs

The binding of this compound and its analogs to their molecular targets can lead to the modulation of various cellular pathways. For instance, the inhibition of kinases like IRAK4 can disrupt signaling cascades involved in the innate immune response. osti.gov Ligand binding to Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) family initiates a signaling cascade that involves the recruitment of adaptor molecules and the formation of the myddosome complex, which includes the IRAK family of kinases. osti.gov Inhibition of IRAK4, a key component of this pathway, can therefore block the propagation of the inflammatory signal. osti.gov

Similarly, the Wnt signaling pathway, which is crucial for stem cell maintenance and embryonic development, can be modulated by small molecules. google.com This pathway is initiated by the binding of Wnt proteins to cell surface receptors, leading to a cascade of intracellular events. google.com

Investigation of Downstream Biological Effects at the Subcellular Level

The modulation of cellular pathways by compounds like this compound ultimately leads to downstream biological effects at the subcellular level. For example, the inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic AMP (cAMP) levels. researchgate.net This, in turn, can down-regulate the expression of pro-inflammatory mediators. researchgate.net

Furthermore, compounds that affect protein folding and trafficking can have significant subcellular consequences. For instance, correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein can promote its proper folding in the endoplasmic reticulum, allowing it to be transported to the cell membrane where it can function as a chloride ion channel. acs.org

Preclinical Biological and Pharmacological Research

In vitro Biological Activity Assessments

In vitro assays are the first step in characterizing a compound's biological effects at a cellular and molecular level. They provide insights into potential mechanisms of action and identify specific biological targets.

While specific cell-based assay results for 2-(Difluoromethoxy)quinolin-6-ol are not documented in the available literature, the rationale for testing it in several key areas is strong, based on the activities of analogous compounds.

HBsAg Inhibition: The quinoline (B57606) scaffold is a core component of several molecules investigated for their ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg), a key goal in developing a functional cure for chronic Hepatitis B (HBV). acs.orggoogle.comnih.gov Research into related dihydroquinolizinone (DHQ) and 2-pyridone tetracyclic compounds shows that they can be potent HBsAg inhibitors. acs.org In structure-activity relationship (SAR) studies of these related series, the difluoromethoxy group was identified as being optimal for achieving high liver accumulation, a critical property for an anti-HBV agent. acs.org This suggests that this compound could be a candidate for such testing.

P-glycoprotein (P-gp) Inhibition: P-glycoprotein is an efflux pump that, when overexpressed in cancer cells, can lead to multidrug resistance (MDR). nih.govgoogle.com The quinoline structure is a known pharmacophore found in several generations of P-gp inhibitors designed to reverse MDR. nih.govsemanticscholar.org Compounds containing this scaffold have been shown to increase the intracellular concentration of chemotherapy drugs in resistant cancer cells. nih.gov Therefore, cell-based assays would be necessary to determine if this compound possesses P-gp inhibitory activity.

Inflammation Modulation: Quinoline derivatives have been explored as anti-inflammatory agents. nih.govresearchgate.net Studies on related compounds show they can suppress the production of pro-inflammatory mediators such as nitric oxide and cytokines like IL-6 and TNF-α in mouse macrophages. researchgate.netrsc.org The potential for this compound to modulate inflammatory pathways would need to be confirmed through specific cellular assays.

Direct enzymatic assays are crucial for confirming that a compound binds to and inhibits its intended molecular target.

No specific enzyme inhibition data for this compound has been published. However, the quinoline scaffold is versatile and has been integrated into inhibitors of various enzymes. For example, different quinoline derivatives have been identified as inhibitors of phosphodiesterase 4D (PDE4D) and p38α kinase. nih.govontosight.ai An enzymatic assay would be the definitive method to identify if this compound engages a specific target and to quantify its potency (e.g., IC₅₀ value). nih.gov

Preclinical Pharmacokinetic (PK) Disposition Studies in Animal Models

There is no publicly available preclinical pharmacokinetic data from animal models for this compound. The following sections outline the studies that would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

The absorption and distribution profile of this compound has not been reported. These studies would typically involve administering the compound to animal models (such as rats or dogs) to determine key parameters. nih.gov The inclusion of a difluoromethoxy group is often a strategy to enhance properties like metabolic stability and bioavailability compared to non-fluorinated analogues.

Table 1: Status of In Vitro Biological Research for this compound

| Assay Type | Specific Target/Pathway | Data Available for this compound | Rationale for Investigation |

|---|---|---|---|

| Cell-Based Assays | HBsAg Inhibition | No | Quinoline scaffold is a known HBsAg inhibitor; difluoromethoxy group favors liver accumulation in related series. acs.org |

| P-glycoprotein Inhibition | No | Quinoline is a known pharmacophore for P-gp inhibitors. nih.gov | |

| Inflammation Modulation | No | Related quinoline derivatives show anti-inflammatory properties. researchgate.net | |

| Enzyme Assays | Target Engagement (e.g., Kinase, PDE) | No | Quinoline scaffold is present in various enzyme inhibitors. ontosight.ai |

The metabolic fate of this compound has not been elucidated. The principal route of clearance for many quinoline-based compounds involves oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov

In vitro studies using liver microsomes from preclinical species (e.g., rat, dog, monkey) and humans are essential for identifying major metabolites and the specific CYP enzymes responsible for their formation. nih.gov The difluoromethoxy group is often incorporated into drug candidates to improve metabolic stability. However, unexpected metabolic pathways can occur, and experimental verification is required.

No studies documenting the excretion profile of this compound are available. To determine the routes and rate of elimination from the body, mass balance studies are typically conducted in preclinical species using a radiolabeled version of the compound.

Table 2: Status of Preclinical Pharmacokinetic Research for this compound

| Pharmacokinetic Parameter | Study Type | Data Available for this compound | General Context |

|---|---|---|---|

| Absorption & Distribution | In vivo animal studies (e.g., oral bioavailability, plasma protein binding) | No | Difluoromethoxy group can influence lipophilicity and membrane permeability. |

| Metabolism | In vitro liver microsome assays and in vivo metabolite identification | No | Quinoline compounds are often metabolized by CYP enzymes; fluorination can enhance metabolic stability. nih.gov |

| Excretion | In vivo mass balance studies | No | Determines the primary routes of elimination (e.g., renal, fecal). |

Mentioned Compounds

Computational Chemistry and Rational Drug Design Strategies

Molecular Docking and Ligand-Receptor Binding Affinity Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com This method employs scoring functions to estimate the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). chemrxiv.org For 2-(Difluoromethoxy)quinolin-6-ol, docking studies can screen a wide array of potential protein targets to identify those with the highest predicted affinity. The quinoline (B57606) scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with various targets, including kinases, polymerases, and integrases. nih.gov

Docking simulations would involve preparing the 3D structure of this compound and docking it into the active sites of selected protein targets. For instance, based on the known activities of similar quinoline derivatives, potential targets could include HIV-1 integrase or human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govnih.gov The results would reveal key intermolecular interactions, such as hydrogen bonds formed by the 6-hydroxyl group or the quinoline nitrogen, and hydrophobic interactions involving the aromatic rings. nih.gov These predictions provide the first step in understanding the compound's potential biological activity and prioritizing targets for experimental validation. mdpi.com

Table 1: Illustrative Molecular Docking Predictions for this compound against Hypothetical Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -9.2 | Lys72, Asp184 | Hydrogen Bond, Pi-Alkyl |

| Protease B | -8.5 | Gly140, Cys145 | Hydrogen Bond, Hydrophobic |

| Integrase C | -8.9 | Glu170, His171 | Metal Coordination, Hydrogen Bond |

| hDHODH | -7.8 | Arg136, Tyr356 | Hydrogen Bond, Pi-Pi Stacking |

Note: The data in this table is illustrative and serves to demonstrate the typical output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the optimization of a lead compound like this compound. nih.gov The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of related quinoline derivatives and correlating them with their measured biological activities against a specific target. mdpi.com

For this compound, a QSAR study could explore how modifications at different positions of the quinoline ring affect its potency. For example, studies on other quinoline series have shown that substituents at the 2-, 4-, and 7-positions can significantly influence inhibitory activity against targets like hDHODH. nih.gov The model might reveal that increasing the hydrophobicity at a certain position enhances activity, while adding a hydrogen bond donor at another is detrimental. Such insights are invaluable for rationally designing derivatives with improved potency and selectivity. nih.gov

Table 2: Hypothetical QSAR Insights for Quinoline Ring Modifications

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale based on QSAR Model |

| Position 4 | Small, lipophilic group | Increase | Favorable hydrophobic interaction in pocket |

| Position 7 | Hydrogen bond acceptor | Increase | Forms key interaction with a specific residue |

| Position 8 | Bulky group | Decrease | Steric clash with the binding site wall |

| Difluoromethoxy group | Methoxy (B1213986) group replacement | Increase | Improved metabolic stability and electronic properties |

Note: This table presents hypothetical structure-activity relationships that could be derived from a QSAR model.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and analyze the persistence of key interactions. mdpi.com An MD simulation would be initiated with the best-docked complex of this compound and its target protein submerged in a simulated aqueous environment. nih.gov

Throughout the simulation, which can span from nanoseconds to microseconds, various parameters are monitored. The root-mean-square deviation (RMSD) of the protein and ligand indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein involved in binding. Furthermore, analyzing the number and duration of hydrogen bonds provides a more accurate picture of the binding mechanism than static docking alone. scielo.br These simulations can reveal subtle but critical aspects of the binding process, helping to explain the compound's activity and guiding further design efforts. mdpi.com

Table 3: Key Analyses in a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Analysis Type | Description | Information Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the overall stability of the protein and the ligand's binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Quantifies the stability of key polar interactions predicted by docking. |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores. |

Application of Fragment-Based Drug Design (FBDD) Principles

Fragment-Based Drug Design (FBDD) is a strategy that begins with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. biosolveit.de These fragments are then optimized into more potent lead compounds through strategies like growing, linking, or merging. pharmacelera.com The quinoline core itself can be considered a "privileged" fragment, and FBDD principles can be applied to this compound in several ways. nih.gov

One approach would be to treat the core quinolin-6-ol as a starting fragment identified from a screening campaign. The 2-(difluoromethoxy) group could then be seen as a vector added during a "fragment growing" phase to extend into an adjacent sub-pocket of the target, thereby increasing affinity and selectivity. pharmacelera.comastx.com Alternatively, if two different fragments were found to bind in adjacent sites, one being a quinoline and the other binding where the difluoromethoxy group resides, they could be linked to create a more potent molecule. This structure-guided approach ensures that increases in molecular weight contribute efficiently to binding affinity. nih.gov

Table 4: Fragment-Based Drug Design Strategies Applied to a Quinoline Scaffold

| FBDD Strategy | Description | Example Application |

| Fragment Growing | A starting fragment is elaborated by adding functional groups to explore adjacent binding pockets. biosolveit.de | Adding the difluoromethoxy group to a quinolin-6-ol fragment to improve interactions. |

| Fragment Linking | Two or more fragments binding to different nearby sites are connected with a chemical linker. pharmacelera.com | Linking a quinoline fragment to another small molecule that binds in a neighboring pocket. |

| Fragment Merging | Two overlapping fragments are combined into a single new molecule that incorporates features of both. | Merging a quinoline fragment with another fragment that shares common interaction points. |

In silico Prediction of Biological Targets and Pathways

For a novel compound like this compound, its biological targets are often unknown. In silico target fishing methods are computational approaches designed to predict potential protein targets by mining large biological and chemical databases. mdpi.com These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods, such as chemical similarity searching, operate on the principle that structurally similar molecules often have similar biological activities. actamedica.org The structure of this compound would be compared against databases of compounds with known targets. A high similarity to a known kinase inhibitor, for example, would suggest that the new compound may also target kinases. biorxiv.org More advanced chemogenomic models use machine learning to predict interactions based on the properties of both the compound and a wide range of proteins. nih.gov These predictions can generate testable hypotheses about the compound's mechanism of action and potential polypharmacology (activity against multiple targets), guiding the initial stages of biological screening. mdpi.com

Table 5: Illustrative Output of an In Silico Target Prediction for a Quinoline-based Compound

| Predicted Target Class | Prediction Method | Confidence Score | Rationale/Evidence |

| Kinases | Ligand Similarity (2D/3D) | High | High Tanimoto similarity to known kinase inhibitors in ChEMBL. |

| Viral Enzymes (e.g., Integrase) | Pharmacophore Matching | Medium | Matches a pharmacophore model derived from known integrase inhibitors. nih.gov |

| GPCRs | Chemogenomic Model | Medium | Model predicts interaction based on physicochemical properties. |

| Phosphodiesterases | Ligand Similarity (2D) | Low | Some structural resemblance to known PDE inhibitors. nih.gov |

Note: The data in this table is for illustrative purposes to show potential outcomes from target fishing algorithms.

Derivatization, Analog Development, and Lead Optimization

Design and Synthesis of Novel 2-(Difluoromethoxy)quinolin-6-ol Analogs for Research

The core structure of this compound provides a versatile platform for the generation of diverse analogs. Synthetic strategies often focus on modifications at various positions of the quinoline (B57606) ring to explore structure-activity relationships (SAR).

One common approach involves the derivatization of the hydroxyl group at the 6-position. For instance, this can be achieved through etherification or esterification to introduce a variety of substituents. Another key position for modification is the quinoline ring itself, where the introduction of different functional groups can significantly alter the compound's properties.

A notable example of analog development is the synthesis of quinoline-8-sulfonamide (B86410) derivatives. mdpi.com These compounds are designed as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in tumor cell metabolism. mdpi.com The synthesis of these analogs often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce a 1,2,3-triazole system, which acts as a bioisostere for an amide group. mdpi.com

Furthermore, research into related quinoline structures provides insights into potential synthetic pathways. For example, the synthesis of 4-(difluoromethyl)quinolin-6-ol (B11902146) has been achieved through methods like N-alkylation using ethyl bromodifluoroacetate and intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. smolecule.com These synthetic routes could potentially be adapted for the synthesis of novel this compound analogs.

The table below summarizes key synthetic strategies and the resulting analog classes.

| Synthetic Strategy | Target Modification | Resulting Analog Class | Potential Application | Reference |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of a 1,2,3-triazole system | Quinoline-8-sulfonamide derivatives | PKM2 modulation in cancer cells | mdpi.com |

| N-Alkylation | Introduction of a difluoromethyl group | 4-(Difluoromethyl)quinolin-6-ol | Antimalarial, materials science | smolecule.com |

| Intramolecular Cyclization | Formation of the quinoline ring | 4-(Difluoromethyl)quinolin-6-ol | Antimalarial, materials science | smolecule.com |

Strategic Modifications for Enhanced Target Selectivity and Potency

Once a lead compound like this compound is identified, strategic modifications are undertaken to improve its potency against the intended biological target while minimizing off-target effects, thereby enhancing its selectivity.

A critical aspect of this process is the introduction of fluorine-containing groups, such as the difluoromethoxy group. The high electronegativity of fluorine can modulate key parameters like the binding of a drug to its target. chemrxiv.orgrsc.org The difluoromethoxy group, in particular, can act as a hydrogen bond donor, a unique feature among polyfluorinated motifs, which can lead to stronger and more specific interactions with a biological target. rsc.org

For instance, in the development of inhibitors for phosphodiesterase-4 (PDE4), replacing a methoxy (B1213986) group with a difluoromethoxy group resulted in compounds that were 2- to 14-fold more potent. nih.gov This enhancement is attributed to the improved metabolic stability and potentially more favorable interactions within the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. In the optimization of inhibitors for the hepatitis B virus (HBV), it was found that while replacing the difluoromethoxy group with a methoxy group improved stability in liver microsomes, it led to a decrease in inhibitory activity. acs.org This highlights the delicate balance that must be achieved between potency and metabolic stability. Further exploration showed that trifluoromethyl and difluoromethyl groups were optimal for liver accumulation, guiding subsequent modifications. acs.org

The following table details strategic modifications and their impact on potency and selectivity.

| Modification | Rationale | Observed Effect | Compound Class | Reference |

| Replacement of methoxy with difluoromethoxy | Improved metabolic stability and binding interactions | 2- to 14-fold increase in potency | Phenyl alkyl ketone PDE4 inhibitors | nih.gov |

| Introduction of a difluoromethyl group | Act as a hydrogen bond donor | Increased potency and selectivity | mTORC1/2 inhibitors | rsc.org |

| Substitution with trifluoromethyl or difluoromethyl groups | Optimize liver accumulation | Maintained inhibitory activity with good liver-to-plasma ratios | HBV RNA destabilizers | acs.org |

Exploration of Bioisosteric Replacements to Modulate Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve pharmacodynamic and pharmacokinetic properties. researchgate.netbenthamscience.com For the this compound scaffold, this approach can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

A common bioisosteric replacement is the substitution of a hydroxyl or methoxy group with a fluorine atom. chemrxiv.org This change can block metabolic oxidation processes, a common issue with electron-rich aromatic rings like phenols. chemrxiv.org For example, replacing a hydroxyl group with fluorine in the antimalarial drug amodiaquine (B18356) prevented the formation of toxic quinone byproducts while maintaining similar activity. chemrxiv.org

The difluoromethyl group (CF2H) itself can be considered a bioisostere for a hydroxyl (OH), thiol (SH), or amine (NH2) group. rsc.org Its ability to act as a hydrogen bond donor allows it to mimic the interactions of these groups with biological targets. rsc.org

In the context of quinoline derivatives, the 1,2,3-triazole system has been successfully used as a bioisostere for the amide bond in the design of PKM2 modulators. mdpi.com This replacement can lead to better stabilization of the ligand-receptor complex through additional interactions of the nitrogen atoms in the triazole ring. mdpi.com Another example is the use of a tetrazole ring as a bioisostere for a carboxylic acid group, which can increase lipophilicity and bioavailability. chemrestech.com

The table below provides examples of bioisosteric replacements relevant to the this compound structure.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact | Reference |

| Hydroxyl (-OH) | Fluorine (-F) | Block metabolic oxidation | Improved metabolic stability, maintained activity | chemrxiv.org |

| Hydroxyl (-OH) / Thiol (-SH) / Amine (-NH2) | Difluoromethyl (-CF2H) | Mimic hydrogen bonding capabilities | Enhanced binding affinity and selectivity | rsc.org |

| Amide (-CONH-) | 1,2,3-Triazole | Improve ligand-receptor complex stability | Enhanced potency | mdpi.com |

| Carboxylic Acid (-COOH) | Tetrazole | Increase lipophilicity and bioavailability | Improved pharmacokinetic profile | chemrestech.com |

Advanced Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation of New Research Compounds

The precise determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. Spectroscopic techniques are indispensable tools for this purpose, offering detailed insights into the atomic and molecular composition of a substance. swayam2.ac.inacs.org For novel quinoline (B57606) derivatives such as 2-(Difluoromethoxy)quinolin-6-ol, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is typically employed to unequivocally establish their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. iiserkol.ac.in In the case of this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR spectra would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the quinoline ring, the proton of the hydroxyl group (-OH), and the characteristic triplet signal for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. iiserkol.ac.in The spectrum would show distinct signals for each carbon atom in the quinoline ring, as well as the carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. swayam2.ac.in For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl group.

C-O stretching of the ether linkage in the difluoromethoxy group.

C-F stretching vibrations.

C=C and C=N stretching vibrations within the quinoline aromatic system.

The collective data from these spectroscopic methods allows for the unambiguous confirmation of the synthesized compound's structure.

Table 1: Key Spectroscopic Data for Quinoline Derivatives

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical environment of hydrogen atoms. | Confirms the presence and connectivity of aromatic, hydroxyl, and difluoromethoxy protons. nih.gov |

| ¹³C NMR | Carbon skeleton of the molecule. | Elucidates the carbon framework and confirms the presence of the difluoromethoxy group. iiserkol.ac.in |

| IR Spec | Presence of functional groups. | Identifies key functional groups such as -OH, C-O, C-F, and the quinoline ring system. swayam2.ac.in |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Ensuring the purity of a chemical compound is critical for obtaining reliable data in subsequent biological and chemical assays. nih.gov Chromatographic methods are the gold standard for assessing the purity of newly synthesized compounds and for monitoring the progress of chemical reactions. ekb.eg

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and purity analysis of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be developed. This involves using a non-polar stationary phase and a polar mobile phase. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. HPLC is also invaluable for monitoring the progress of the synthesis of quinoline derivatives, allowing chemists to determine the optimal reaction time and conditions. ekb.egacs.org

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for qualitative monitoring of reactions and for preliminary purity checks. ekb.eg A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to separate the components. The disappearance of starting materials and the appearance of the product spot, visualized under UV light, indicate the progression of the reaction. ekb.eg

Table 2: Chromatographic Techniques in the Analysis of this compound

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment and reaction monitoring. | Stationary phase, mobile phase composition, flow rate, detection wavelength. nih.gov |

| TLC | Qualitative reaction monitoring and preliminary purity checks. | Stationary phase, solvent system, visualization method. ekb.eg |

Mass Spectrometry for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of a new chemical entity is a crucial aspect of preclinical research. evotec.com Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules, making it an essential tool for identifying metabolites. ijpras.com

In preclinical studies, this compound would be incubated with liver microsomes or other metabolic systems to simulate in vivo metabolism. mdpi.com The resulting mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. acs.org As the metabolites are separated by the HPLC column, they enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). mdpi.com

By comparing the mass spectra of the parent compound, this compound, with the spectra of the components in the incubated sample, potential metabolites can be identified. Common metabolic transformations include hydroxylation, glucuronidation, and sulfation. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the metabolites, allowing for the determination of their elemental composition and further aiding in their structural elucidation. evotec.comijpras.com Tandem mass spectrometry (MS/MS) can be used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification on the molecule. frontiersin.org

Table 3: Mass Spectrometry in Metabolite Identification of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| LC-MS | Separation and detection of metabolites. | Retention time and mass-to-charge ratio (m/z) of potential metabolites. acs.orgmdpi.com |

| HRMS | Accurate mass measurement. | Elemental composition of metabolites. evotec.comijpras.com |

| MS/MS | Structural elucidation of metabolites. | Fragmentation patterns providing structural information. frontiersin.org |

Future Perspectives and Research Gaps in 2 Difluoromethoxy Quinolin 6 Ol Studies

Emerging Research Directions for Difluoromethoxyquinolines

The quinoline (B57606) scaffold is renowned for its wide array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. eurekaselect.comresearchgate.net The incorporation of a difluoromethoxy group is a strategic approach to modulate these activities and develop next-generation therapeutic agents. rsc.org

Emerging research should focus on several key areas:

Neurological Disorders: While quinoline derivatives have been investigated for CNS activity, the specific impact of difluoromethoxy substitution on properties like blood-brain barrier (BBB) permeability and interaction with neurological targets remains a promising and underexplored field.

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a rapidly advancing field. The unique electronic and conformational properties of the difluoromethoxyquinoline scaffold could be leveraged to design novel ligands for E3 ubiquitin ligases or neo-substrates, opening new avenues in targeted cancer therapy.

Antiviral Agents: Given the established anti-HIV activity of some quinoline derivatives, a systematic investigation of difluoromethoxyquinolines against a broader range of viruses is warranted. eurekaselect.com The difluoromethoxy group can enhance metabolic stability and binding affinity, potentially leading to more potent and durable antiviral effects.

Agrochemicals: The structural motifs found in pharmaceuticals are often transferable to the development of new pesticides and herbicides. The stability and unique properties conferred by the -OCF₂H group could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Unexplored Biological Targets and Mechanistic Hypotheses

A significant portion of the human proteome remains "unexplored" from a therapeutic standpoint, presenting a vast landscape of potential drug targets. nih.gov For difluoromethoxyquinolines, research can move beyond established quinoline targets to investigate novel biological interactions.

Potential Unexplored Targets and Hypotheses:

| Target Class | Specific Examples | Mechanistic Hypothesis | Relevant Findings |

| Ion Channels | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Variants, Epithelial Sodium Channel (ENaC) | The difluoromethoxy group could modulate interactions within the channel's regulatory domains or influence its gating mechanism. Quinolines can act as correctors or potentiators. | A quinoline derivative, Corr-5a, has been identified as a corrector for the ΔF508-CFTR mutation. nih.gov |

| Kinases | mTOR, PI3K, Receptor Tyrosine Kinases (c-Met, VEGF, EGF) | The -OCF₂H group can act as a bioisostere for other functional groups, altering the binding kinetics and selectivity for the ATP-binding pocket of various kinases. | Quinoline-based drugs like Bosutinib are established kinase inhibitors. The -OCF₂H group has been shown to be crucial for achieving high selectivity in mTOR inhibitors. rsc.orgnih.gov |

| Mycobacterial Enzymes | Protein Synthesis Machinery, Cell Wall Synthesis | The quinoline core is present in compounds with antitubercular activity. The lipophilicity and hydrogen-bonding capacity of the difluoromethoxy group could enhance penetration of the complex mycobacterial cell wall and inhibition of essential enzymes. | The quinoline-2-yl moiety has been found to be well-tolerated in the design of novel anti-tuberculosis agents. nih.gov |

| G Protein-Coupled Receptors (GPCRs) | Orphan GPCRs, Chemokine Receptors | The quinoline scaffold can be decorated to interact with the highly diverse binding pockets of GPCRs. The unique electronic signature of the -OCF₂H group could lead to novel agonists or antagonists for understudied receptors. | The human genome contains numerous "orphan" GPCRs with unknown ligands and functions, representing a significant opportunity for new drug discovery. nih.gov |

Innovations in Synthetic Methodologies for Fluorinated Quinoline Scaffolds

The synthesis of quinoline derivatives has a long history, with classical methods such as the Skraup, Friedländer, and Combes reactions forming the foundation. nih.gov However, these methods often require harsh conditions. Recent innovations focus on efficiency, sustainability, and the ability to introduce complex functional groups like -OCF₂H. researchgate.nettandfonline.com

Modern synthetic strategies offer significant advantages over classical approaches:

| Synthetic Strategy | Description | Advantages |

| C-H Bond Activation/Annulation | Transition-metal-catalyzed (e.g., Rh, Ru, Co, Cu) reactions that form the quinoline ring by creating new C-C and C-N bonds directly from simple precursors. mdpi.com | High atom economy, reduced number of synthetic steps, access to novel substitution patterns. mdpi.com |

| Photocatalysis | The use of visible light to generate reactive intermediates, such as a difluoromethyl radical from a suitable precursor, which can then be incorporated into a heterocyclic scaffold. rsc.org | Mild reaction conditions, high functional group tolerance, novel reactivity. rsc.org |

| Microwave-Assisted Synthesis | Employing microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. tandfonline.com | Rapid, efficient, enables high-throughput synthesis for library generation. eurekaselect.comtandfonline.com |

| Flow Chemistry | Performing reactions in a continuous flow reactor, allowing for precise control over reaction parameters and safer handling of hazardous reagents. | Enhanced safety, scalability, and reproducibility. |

| Late-Stage Difluoromethylation | Introducing the -CF₂H or -OCF₂H group at a late stage in the synthesis, allowing for the rapid diversification of complex quinoline scaffolds. | Access to a wider range of fluorinated analogues without redesigning the entire synthesis. rsc.org |

These innovative methods are crucial for efficiently producing libraries of fluorinated quinolines, including derivatives of 2-(Difluoromethoxy)quinolin-6-ol, for biological screening and structure-activity relationship (SAR) studies. researchgate.netdundee.ac.uk

Synergistic Application of Experimental and Computational Approaches in Research

The integration of computational chemistry with experimental synthesis and biological testing has become a cornerstone of modern drug discovery. researchgate.netmdpi.com This synergistic approach is particularly valuable for exploring the potential of novel scaffolds like difluoromethoxyquinolines.

The research cycle often follows a path where computational predictions guide experimental work:

In Silico Design and Screening: The process begins with the computational design of novel difluoromethoxyquinoline derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can analyze how structural features affect biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking: Virtual libraries of these designed compounds can be docked into the 3D structures of biological targets (e.g., kinase active sites). This predicts binding modes and affinities, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net

Synthesis and In Vitro Validation: The top-ranked compounds from computational screening are then synthesized using modern methodologies. Their biological activity is tested in vitro (e.g., enzyme inhibition assays, cell-based assays) to validate the computational predictions.

Molecular Dynamics (MD) Simulations: For highly active compounds, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction and the mechanism of action. nih.gov

Iterative Optimization: The experimental data is fed back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing. This iterative process accelerates the journey from a preliminary hit compound to a highly optimized lead candidate.

This integrated workflow has proven effective in the discovery of quinoline-based anticancer agents and can be instrumental in unlocking the full therapeutic potential of this compound and its analogues. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)quinolin-6-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Introduction of difluoromethoxy groups : Achieved via nucleophilic substitution using reagents like chlorodifluoromethane or fluorinated alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization of reaction conditions : Temperature (60–120°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., Pd for cross-coupling reactions) are critical for minimizing side products .

- Purification : Column chromatography or recrystallization is often used to isolate the compound. HPLC methods with C18 columns can assess purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?

- In-vitro antimicrobial testing : Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be compared to control antibiotics .

- Antimalarial activity : Assess inhibition of Plasmodium falciparum growth in erythrocyte cultures via lactate dehydrogenase (LDH) assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the difluoromethoxy group introduction?

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions like hydrolysis .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) to enhance coupling efficiency .

- Temperature control : Lower temperatures (40–60°C) may suppress decomposition, as observed in analogous quinoline syntheses .

Q. How should researchers resolve contradictions in biological activity data (e.g., high in-vitro potency but low in-vivo efficacy)?

- Pharmacokinetic profiling : Measure solubility (via shake-flask method), metabolic stability (using liver microsomes), and plasma protein binding .

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing difluoromethoxy with methoxy) to identify critical functional groups .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding affinities and identify off-target interactions .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?

- LC-MS/MS : Identify impurities at <0.1% levels by comparing retention times and fragmentation patterns with reference standards .

- X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

Q. How does the difluoromethoxy group influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effect : The CF₂O group reduces electron density on the quinoline ring, enhancing electrophilic substitution at the 5- and 7-positions .

- Hydrogen-bonding capacity : The hydroxyl group at position 6 can form intramolecular hydrogen bonds with the difluoromethoxy group, affecting solubility .

Q. What methodologies are used to evaluate the environmental persistence of fluorinated quinoline derivatives?

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C and 40°C .

- Soil half-life assays : Use OECD Guideline 307 to assess biodegradation in aerobic/anaerobic conditions .

- Ecotoxicity screening : Test aquatic toxicity (e.g., Daphnia magna immobilization) and bioaccumulation potential (logP calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.